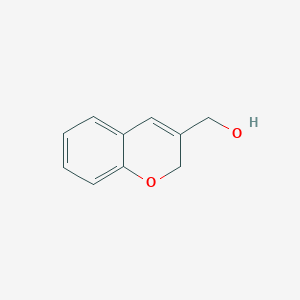

2H-chromen-3-ylmethanol

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-3-ylmethanol typically involves the cyclization of salicylaldehyde derivatives. One common method is the reaction of salicylaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the chromene ring. The resulting product is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as tetra-n-butylammonium fluoride (TBAF) are sometimes used to facilitate the reaction .

化学反応の分析

Types of Reactions: 2H-Chromen-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2H-chromen-3-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2H-chromen-3-ylmethane using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: 2H-chromen-3-carboxylic acid.

Reduction: 2H-chromen-3-ylmethane.

Substitution: Substituted chromenes depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 164.204 g/mol

- IUPAC Name : 3,4-dihydro-2H-chromen-3-ylmethanol

The compound features a chromenyl structure that is significant for its biological and chemical reactivity.

Medicinal Chemistry

2H-chromen-3-ylmethanol has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Synthesis of Heterocyclic Compounds

The compound serves as a valuable building block in synthesizing various heterocycles, which are critical in drug discovery. For example:

- Synthesis of Pyridine and Thiophene Derivatives : this compound can be transformed into complex structures through multi-step synthetic routes, facilitating the development of new pharmacological agents .

Biochemical Probes

The compound has been explored as a biochemical probe to study cellular processes. Its structural features allow it to interact with specific biological targets, aiding in the understanding of various biochemical pathways.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibits inflammatory pathways |

| Neuroprotective agents | Modulates neurotransmitter systems | |

| Synthesis | Heterocyclic compounds | Used in synthesis of pyridine and thiophene derivatives |

| Biochemical Probes | Study of cellular processes | Interacts with biological targets |

Case Study 1: Anti-inflammatory Activity

A study conducted on derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Neuroprotection

Research involving animal models demonstrated that administration of this compound led to reduced neuronal damage following induced oxidative stress. This highlights its potential role in neuroprotective strategies against conditions like Alzheimer's disease.

作用機序

The mechanism of action of 2H-chromen-3-ylmethanol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

- 2H-Chromen-3-ylmethane

- 2H-Chromen-3-carboxylic acid

- 2H-Chromen-3-yl acetate

Comparison: 2H-Chromen-3-ylmethanol is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. Compared to 2H-chromen-3-ylmethane, it has higher polarity and can form hydrogen bonds, influencing its solubility and interaction with biological targets. The carboxylic acid derivative, on the other hand, is more acidic and can participate in different types of chemical reactions .

生物活性

2H-chromen-3-ylmethanol, also known as 3,4-dihydro-2H-chromen-3-ylmethanol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula: C₁₁H₁₂O₂

- Molecular Weight: 182.21 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 314.3 ± 31.0 °C at 760 mmHg

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several studies suggest it may interact with various molecular targets and biochemical pathways:

- Antioxidant Activity: The compound has been shown to scavenge free radicals and inhibit oxidative stress, contributing to its potential protective effects against cellular damage.

- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, although specific targets remain to be fully identified .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties: The compound has demonstrated activity against various pathogens, suggesting potential use in treating infections .

- Anticancer Potential: Studies have indicated that derivatives of chromene compounds can inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction .

Anticancer Activity

A study evaluated the antitumor effects of 2H-chromen derivatives on human tumor cell lines. The results indicated that these compounds could effectively reduce cell viability in several cancer types, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2H-Chromen Derivative A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| 2H-Chromen Derivative B | HeLa (Cervical Cancer) | 10 | Inhibits tubulin polymerization |

Antioxidant and Anti-inflammatory Studies

In vitro assays have shown that this compound exhibits significant antioxidant activity by reducing oxidative stress markers in cell cultures. Additionally, it has been implicated in the modulation of inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2H-chromen derivatives is influenced by their structural characteristics. Modifications to the chromene scaffold can enhance or diminish their pharmacological effects. For instance:

特性

IUPAC Name |

2H-chromen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFNZYYNUQDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380184 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-61-2 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the interaction between (3R)-3,4-dihydro-2H-chromen-3-ylmethanol and HIV-1 integrase?

A: HIV-1 integrase is a viral enzyme crucial for the integration of the HIV genome into the host cell's DNA, a vital step for viral replication. Inhibiting this enzyme is a key strategy in developing antiretroviral therapies against HIV. The study investigates the binding of (3R)-3,4-dihydro-2H-chromen-3-ylmethanol to the core domain of HIV-1 integrase []. This research provides valuable insights into the compound's potential as a lead compound for developing novel HIV-1 integrase inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。